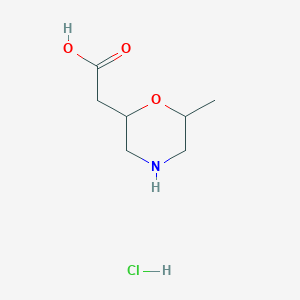

2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride” is a chemical compound with the molecular formula C7H14ClNO3. It has a molecular weight of 195.64. The IUPAC name for this compound is 2-(6-methylmorpholin-2-yl)acetic acid hydrochloride .

Molecular Structure Analysis

The InChI code for “2-(6-Methylmorpholin-2-yl)acetic acid;hydrochloride” is 1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model for further analysis .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Reactivity and Synthesis

Research on compounds structurally related or with similar functional groups provides insights into the reactivity and synthesis applications of "2-(6-Methylmorpholin-2-yl)acetic acid; hydrochloride." For example, the study of diisophorone and related compounds showcases the aromatization processes in organic synthesis, highlighting how specific conditions can lead to structural transformations, which could be relevant for understanding the reactivity of the target compound (Kurzer, Morgan, & Rettig, 1984). Additionally, the synthesis and characterization of certain fatty acids having an o-heterocycle in their terminal positions explore the condensation and hydrolysis reactions, providing a framework for synthesizing and modifying compounds with similar structural features (Yamaguchi, Takahashi, & Kawase, 1992).

Catalysis and Chemical Reactions

The use of specific compounds in catalytic processes or as part of chemical reactions offers insights into the potential applications of "2-(6-Methylmorpholin-2-yl)acetic acid; hydrochloride" in facilitating or undergoing chemical transformations. For instance, the efficient synthesis of acetic acid via Rh-catalyzed methanol hydrocarboxylation with CO2 and H2 under milder conditions illustrates how certain catalysts and reactants can be employed in environmentally friendly chemical synthesis, which could be analogous to applications involving the target compound (Cui, Qian, Zhang, Chen, & Han, 2017).

Environmental and Green Chemistry Applications

Investigating the role of similar compounds in environmental and green chemistry applications can shed light on how "2-(6-Methylmorpholin-2-yl)acetic acid; hydrochloride" might be used in these contexts. Research on the kinetics and isotherm analysis of certain acid adsorption onto soil components explores the interactions between chemicals and environmental matrices, which is crucial for understanding the environmental fate and potential remediation uses of the target compound (Ololade, Alomaja, Oladoja, Ololade, & Oloye, 2015).

Safety and Hazards

Propiedades

IUPAC Name |

2-(6-methylmorpholin-2-yl)acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)2-7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWREVLVGJCTFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCC(O1)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}(methyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2983993.png)

![Tert-butyl 2-amino-[1,3]oxazolo[4,5-b]pyridine-6-carboxylate](/img/structure/B2983999.png)

![2-chloro-N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-5-nitrobenzamide](/img/structure/B2984002.png)

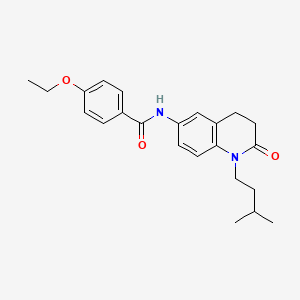

![3-(4-fluorophenyl)-2-methyl-9-propyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2984004.png)

![(2,4-Dichlorophenyl)[8-(4-nitrophenyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone](/img/structure/B2984005.png)

![(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2984009.png)

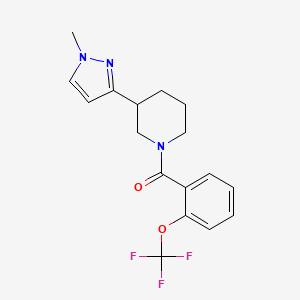

![N-[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2984012.png)

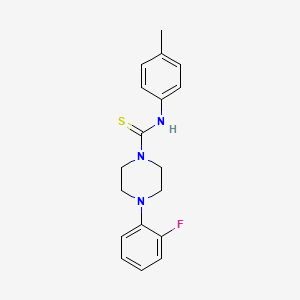

![N-(2,5-dimethylphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2984014.png)